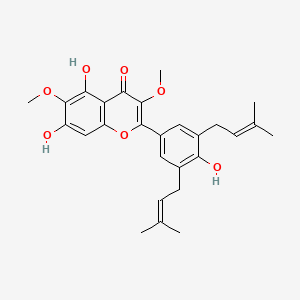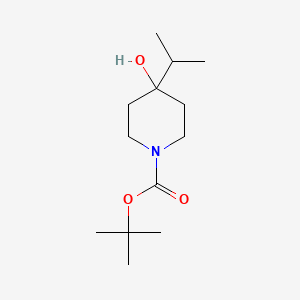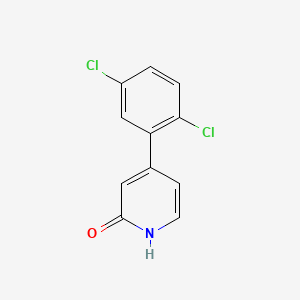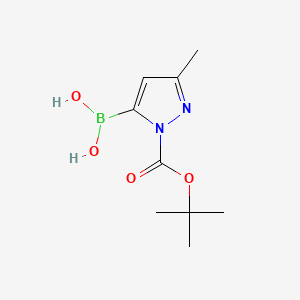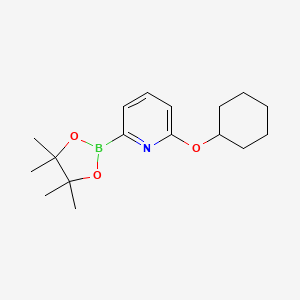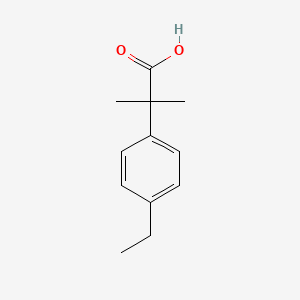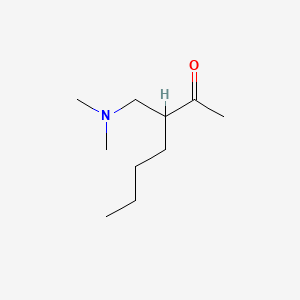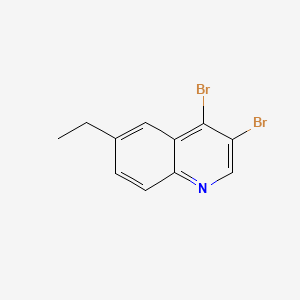
4/'-BROMOACETOPHENONE-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .
Synthesis Analysis
A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .Molecular Structure Analysis
The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .Aplicaciones Científicas De Investigación
Organic Chemistry Education
The α-bromination reaction of carbonyl compounds, such as 4/'-BROMOACETOPHENONE-D7, is a significant topic in the field of organic chemistry . This reaction is used in experimental teaching to engage junior undergraduates . The experiment involves the bromination of various acetophenone derivatives, exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
Synthesis of α-Bromo-acetophenone Derivatives
4/'-BROMOACETOPHENONE-D7 can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . This reaction is significant in the synthesis of α-bromo-acetophenone derivatives .
Pharmaceutical Applications
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .
Mecanismo De Acción
Target of Action
Bromoacetophenone derivatives are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The mode of action of 4’-Bromoacetophenone-D7 involves the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (20609) and chemical formula (BrC6D4COCD3), have been reported .
Action Environment
The synthesis of 4-chloro-α-bromo-acetophenone was found to be successful at a temperature of 90 ℃ .
Safety and Hazards
4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .
Direcciones Futuras
The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .
Propiedades
| { "1. Design of the Synthesis Pathway": "The synthesis of 4/'-BROMOACETOPHENONE-D7' can be achieved through the bromination of acetophenone-D7 followed by a Friedel-Crafts acylation reaction.", "2. Starting Materials": ["Acetophenone-D7", "Bromine", "Acetic acid", "Aluminum chloride", "Deuterium oxide"], "3. Reaction": ["1. Acetophenone-D7 is dissolved in acetic acid.", "2. Bromine is added dropwise to the solution while stirring.", "3. The reaction mixture is heated to reflux for several hours.", "4. Aluminum chloride is added to the reaction mixture to catalyze the Friedel-Crafts acylation reaction.", "5. The reaction mixture is heated to reflux for several hours.", "6. The product is isolated by filtration and washed with deuterium oxide to exchange the hydrogens with deuteriums.", "7. The product is dried and purified by recrystallization or column chromatography." ] } | |
Número CAS |
1219805-88-5 |
Nombre del producto |
4/'-BROMOACETOPHENONE-D7 |
Fórmula molecular |
C8H7BrO |
Peso molecular |
206.09 |
Nombre IUPAC |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
WYECURVXVYPVAT-AAYPNNLASA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)
